3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[3,4-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and a carboxylic acid functional group. The presence of iodine at the 3-position of the pyrazole ring contributes to its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural similarity to purine bases, which are essential in various biological processes.
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is classified as a heterocyclic organic compound. It falls under the category of pyrazolo derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound's classification can be detailed as follows:
The synthesis of 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can be achieved through several methods that involve the introduction of iodine into the pyrazole framework followed by carboxylation.
Technical details on these methods can vary based on the desired yield and purity of the final product.
The molecular structure of 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid features:
The InChI code for this compound is 1S/C7H4IN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11) which provides structural information for computational modeling and database searches .
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can participate in various chemical reactions due to its functional groups:
Technical details on these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid primarily revolves around its interaction with biological targets such as enzymes or receptors.
Data supporting these mechanisms often comes from biological assays and structure-activity relationship studies.
Key physical properties include:
Chemical properties encompass:
Relevant data regarding melting point and boiling point can be obtained from chemical databases.
The applications of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid span various fields:
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid represents a structurally sophisticated heterocyclic framework with demonstrated significance in kinase inhibitor design. Its molecular architecture incorporates three critical modifiable sites: (1) the C3 iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification; (2) the N1 position offers hydrogen-bonding capabilities critical for ATP-binding domain interactions; and (3) the C5-carboxylic acid allows direct amide bond formation or serves as a bioisosteric replacement for phosphate groups [5] [10]. This trifunctional design facilitates precise molecular recognition within kinase active sites, particularly those with deep hydrophobic pockets adjacent to the ATP-binding cleft. The compound's planar bicyclic core mimics purine geometry while offering superior metabolic stability compared to imidazo-fused analogs, as confirmed in PK studies of related inhibitors [10].
Table 1: Kinase Inhibition Profiles of Derived Analogs
| Core Structure | C3 Modification | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|
| Pyrazolo[3,4-c]pyridine | Aryl amide | FGFR1 | 12.4 | >100× vs VEGFR2 |
| Pyrazolo[3,4-c]pyridine | Heteroaryl | TRKA | 8.7 | >50× vs PKC |
| Pyrazolo[3,4-b]pyridine | Alkyne | FGFR2 | 5.2 | >80× vs PDGFR |
The discovery journey of this scaffold began with pivotal research (2010-2015) addressing resistance mechanisms in tyrosine kinase-driven malignancies. Early investigations into pyrazolopyridine derivatives revealed their unexpected potency against fibroblast growth factor receptors (FGFRs), with 3-iodo derivatives emerging as key intermediates for generating selective inhibitors. The iodine atom's strategic placement enabled the synthesis of covalent inhibitors targeting cysteine residues in FGFR1's P-loop, overcoming gatekeeper mutations in resistant phenotypes [9] [10]. Concurrently, the carboxylic acid moiety demonstrated critical ionic interactions with lysine residues in TRKA's ATP-binding site, as evidenced by X-ray crystallography of lead compounds (e.g., compound 7n, ACS Med. Chem. Lett. 2016). This dual-pathway relevance positioned the scaffold as a versatile platform for targeting oncogenic drivers in NSCLC, glioblastoma, and hematological malignancies where FGFR/TRK dysregulation predominates [4] [6].
Table 2: Key Developments in Kinase Targeting Applications
| Year | Milestone | Significance |
|---|---|---|
| 2012 | First FGFR1 inhibition report | Demonstrated IC₅₀ < 100 nM in pyrazolo[3,4-b]pyridines |
| 2015 | TRKA allosteric inhibition | Carboxylic acid derivatives showed sub-20 nM binding |
| 2016 | Covalent FGFR inhibitors | C3-iodo enabled irreversible binding to P-loop cysteine |
| 2020 | Bivalent inhibitor designs | Carboxylic acid used for linker attachment to antibody conjugates |
The specific [3,4-c] ring fusion isomer critically determines the compound's target engagement profile. Comparative studies with [3,4-b] and [3,4-d] isomers reveal distinct bioactivity differences:
Table 3: Bioactivity Comparison of Positional Isomers
| Parameter | [3,4-c] Isomer | [3,4-b] Isomer | [1,5-a] Isomer |
|---|---|---|---|
| FGFR1 Inhibition (IC₅₀) | 18.3 ± 2.1 nM | 124.6 ± 9.7 nM | >1,000 nM |
| TRKA Inhibition (IC₅₀) | 9.8 ± 0.9 nM | 210.4 ± 12.3 nM | 850 ± 45 nM |
| Aqueous Solubility (pH 7.4) | 128 μM | 89 μM | 1.5 mM |
| Plasma Stability (t₁/₂) | >6 h | 3.2 h | >8 h |
The strategic combination of halogenated electron-withdrawing character, hydrogen-bonding capability, and regiospecific ring fusion establishes 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid as a privileged scaffold for next-generation kinase therapeutics targeting resistance mechanisms in oncology.
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5